![molecular formula C17H19NO B15171748 (Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone CAS No. 917906-12-8](/img/structure/B15171748.png)
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone: is a complex organic compound characterized by its bicyclic structure and indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone typically involves multiple steps, starting with the formation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions for this step include the use of a Lewis acid catalyst and heating to promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be performed on the carbonyl group to form alcohols.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the bicyclic structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed
Oxidation: : Oxidation of the indole ring can lead to the formation of indole-2-carboxylic acids.
Reduction: : Reduction of the carbonyl group can yield secondary alcohols.
Substitution: : Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : The compound can be used as a probe to study biological systems, particularly those involving indole derivatives.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: : The compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety, in particular, is known to interact with various receptors and enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone: can be compared to other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-ol: : This compound has a similar bicyclic structure but lacks the indole moiety.
1-Methyl-1H-indole-2-carboxylic acid: : This compound has an indole ring but lacks the bicyclic structure.
The uniqueness of This compound lies in its combination of the bicyclic heptane core and the indole ring, which provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917906-12-8 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl-(1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C17H19NO/c1-18-15-5-3-2-4-13(15)10-16(18)17(19)14-9-11-6-7-12(14)8-11/h2-5,10-12,14H,6-9H2,1H3 |
InChI-Schlüssel |
DTZXLWXWBZZOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3CC4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


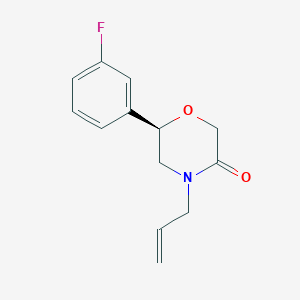
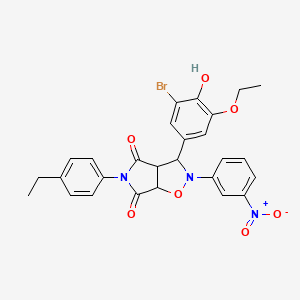
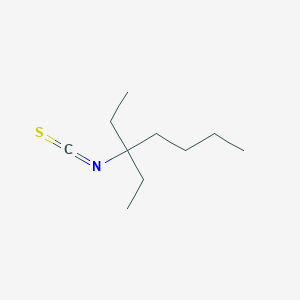
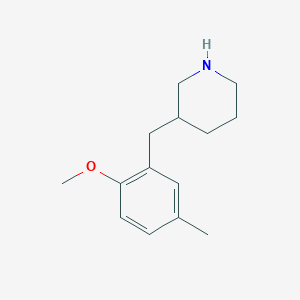
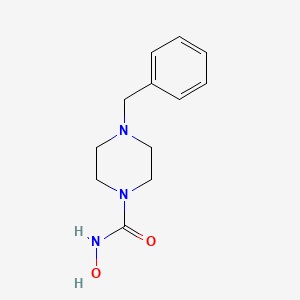
![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
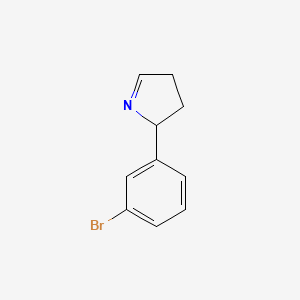
![(1S,2R,6S,7R)-4-(2-methoxy-5-nitrophenyl)-7-(3-nitrobenzoyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15171726.png)
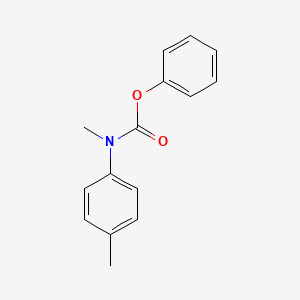
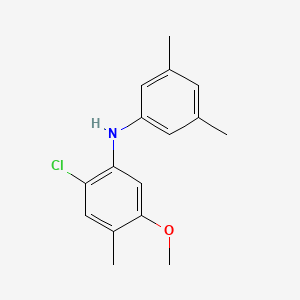
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)
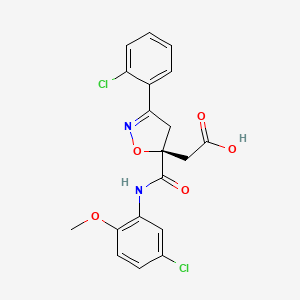
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
